S(-)-Thiopental sodium
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Overview
Description
S(-)-Thiopental sodium is a barbiturate derivative that has been widely used as an anesthetic agent. It is known for its rapid onset of action and short duration, making it suitable for inducing anesthesia. The compound is a thiobarbiturate, which means it contains a sulfur atom in its structure, differentiating it from other barbiturates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S(-)-Thiopental sodium involves the reaction of thiourea with ethyl malonate, followed by cyclization and subsequent alkylation. The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for higher yields and purity. The process involves the use of large reactors, precise temperature control, and purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
S(-)-Thiopental sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: The sulfur atom in its structure allows for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. The conditions for these reactions vary but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
S(-)-Thiopental sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of thiobarbiturates.
Biology: Researchers use it to investigate the effects of barbiturates on cellular processes.
Medicine: It serves as an anesthetic agent in various medical procedures.
Industry: The compound is used in the development of new anesthetic drugs and formulations.
Mechanism of Action
The mechanism of action of S(-)-Thiopental sodium involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By enhancing the inhibitory effects of GABA, the compound induces sedation and anesthesia. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of ion channels and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Thiopental sodium: The racemic mixture of S(-)-Thiopental sodium.
Pentobarbital: Another barbiturate with similar anesthetic properties.
Methohexital: A barbiturate with a shorter duration of action compared to this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its pharmacokinetics and pharmacodynamics. Its rapid onset and short duration make it particularly useful for inducing anesthesia quickly and safely.
Properties
CAS No. |
51165-39-0 |
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Molecular Formula |
C11H17N2NaO2S |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
sodium;5-ethyl-5-[(2S)-pentan-2-yl]-2-sulfanylidenepyrimidin-3-ide-4,6-dione |
InChI |
InChI=1S/C11H18N2O2S.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/t7-;/m0./s1 |
InChI Key |
AWLILQARPMWUHA-FJXQXJEOSA-M |
Isomeric SMILES |
CCC[C@H](C)C1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |
Origin of Product |
United States |
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